N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a benzothiazole moiety
Properties
Molecular Formula |
C20H22ClN3O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C20H22ClN3O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-12-24(13-11-17)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3 |
InChI Key |
ATFIAJOERPJXCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the piperidine ring with a chlorophenylmethyl halide under basic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Coupling of the Fragments: The final step involves coupling the piperidine and benzothiazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
- **N-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Uniqueness
N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
